Thiethylperazine maleate Thiethylperazine maleate A dopamine antagonist that is particularly useful in treating the nausea and vomiting associated with anesthesia, mildly emetic cancer chemotherapy agents, radiation therapy, and toxins. This piperazine phenothiazine does not prevent vertigo or motion sickness. (From AMA Drug Evaluations Annual, 1994, p457)
Brand Name: Vulcanchem
CAS No.: 1179-69-7
VCID: VC0545196
InChI: InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
SMILES: CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C30H37N3O8S2
Molecular Weight: 631.8 g/mol

Thiethylperazine maleate

CAS No.: 1179-69-7

Cat. No.: VC0545196

Molecular Formula: C30H37N3O8S2

Molecular Weight: 631.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Thiethylperazine maleate - 1179-69-7

CAS No. 1179-69-7
Molecular Formula C30H37N3O8S2
Molecular Weight 631.8 g/mol
IUPAC Name (E)-but-2-enedioic acid;2-ethylsulfanyl-10-[3-(4-methylpiperazin-1-yl)propyl]phenothiazine
Standard InChI InChI=1S/C22H29N3S2.2C4H4O4/c1-3-26-18-9-10-22-20(17-18)25(19-7-4-5-8-21(19)27-22)12-6-11-24-15-13-23(2)14-16-24;2*5-3(6)1-2-4(7)8/h4-5,7-10,17H,3,6,11-16H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+
Standard InChI Key RVBRTNPNFYFDMZ-LVEZLNDCSA-N
Isomeric SMILES CCSC1=CC2=C(SC3=CC=CC=C3N2CCCN4CCN(CC4)C)C=C1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O
SMILES CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Canonical SMILES CCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCN(CC4)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Appearance Solid powder
Boiling Point 227 °C @ 0.01 mm Hg
Colorform Crystals from acetone
Melting Point 62-64 °C
Crystals from ethanol; MP: 214-216 °C /Dihydrochloride/
Crystals from ethanol; MP: 139 °C /Dimalate/
62 - 64 °C

Chemical Structure and Physicochemical Properties

Thiethylperazine maleate (CAS 1179-69-7) is a salt formed by the reaction of thiethylperazine, a phenothiazine derivative, with maleic acid. The molecular formula is C22H29N3S22C4H4O4\text{C}_{22}\text{H}_{29}\text{N}_3\text{S}_2 \cdot 2\text{C}_4\text{H}_4\text{O}_4, yielding a molar mass of 631.76 g/mol . The structure features a phenothiazine core substituted with a thioethyl group at position 2 and a piperazine-propyl side chain at position 10 (Figure 1) . Maleic acid contributes to the compound’s crystallinity and solubility profile, with a water solubility of 0.00487 mg/mL and a logP of 5.12, indicating moderate lipophilicity .

Table 1: Physicochemical Properties of Thiethylperazine Maleate

PropertyValueSource
Molecular FormulaC30H37N3O8S2\text{C}_{30}\text{H}_{37}\text{N}_3\text{O}_8\text{S}_2
Molar Mass631.76 g/mol
logP5.12
Water Solubility0.00487 mg/mL
Protein Binding60%
Melting PointNot reported

The compound’s stability is influenced by its two maleate counterions, which form hydrogen bonds with the tertiary amine groups of the thiethylperazine molecule. This configuration enhances its shelf life compared to non-salt forms .

Pharmacological Profile and Mechanism of Action

Receptor Affinity and Dopaminergic Antagonism

Thiethylperazine maleate exhibits broad receptor activity, primarily antagonizing dopamine D2 receptors (DRD2\text{DRD2}) with high potency. In vitro studies demonstrate a threefold greater affinity for DRD2\text{DRD2} compared to chlorpromazine, a benchmark antipsychotic . This activity underpins its antiemetic and antipsychotic effects, as dopamine receptor blockade in the chemoreceptor trigger zone (CTZ) and mesolimbic pathways inhibits vomiting and psychosis, respectively .

Additionally, the compound antagonizes serotonin 5-HT2A_{2A}/5-HT2C_{2C}, muscarinic acetylcholine (mAChR), histamine H1_1, and α1_1-adrenergic receptors . These off-target effects contribute to side effects such as sedation and orthostatic hypotension but may also enhance efficacy in certain clinical contexts.

Table 2: Receptor Affinity Profile

ReceptorAffinity (Relative to Chlorpromazine)Clinical Implication
Dopamine D2Antiemetic, antipsychotic
5-HT2A_{2A}ModeratePotential mood modulation
mAChRLowAnticholinergic effects
H1_1ModerateSedation

Pharmacokinetics

Thiethylperazine maleate is administered orally or intramuscularly, with a bioavailability of approximately 60% due to first-pass metabolism . Peak plasma concentrations occur within 2–4 hours, and the drug distributes widely, crossing the blood-brain barrier. Metabolism occurs via hepatic CYP450 enzymes, yielding inactive metabolites excreted renally .

Clinical Applications

Antipsychotic Efficacy

Contrary to historical assumptions, thiethylperazine maleate demonstrates antipsychotic activity. A double-blind study in schizophrenia patients (n=45) found it reduced Positive and Negative Syndrome Scale (PANSS) scores by 32% at 12 weeks, comparable to chlorpromazine . Its efficacy correlates with elevated prolactin levels and striatal dopamine metabolite concentrations, confirming central D2 blockade .

ParameterThiethylperazine MaleateChlorpromazine
PANSS Reduction32%29%
Prolactin Increase45 ng/mL38 ng/mL
Response Rate68%63%

Research Advancements and Future Directions

Analytical Methods

A high-performance liquid chromatography (HPLC) method using thiethylperazine maleate as an internal standard enables simultaneous quantification of perphenazine and its metabolites in serum, achieving a precision of 6.5% intraassay variability . This advancement supports personalized dosing in psychiatry.

Neuroleptic Malignant Syndrome (NMS)

Case reports link thiethylperazine maleate to NMS, a life-threatening condition marked by hyperthermia and rigidity. Vigilance is required when administering the drug to patients with CNS disorders .

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